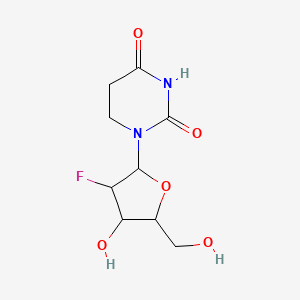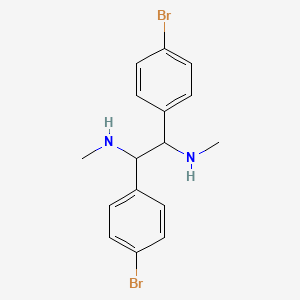
1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two bromophenyl groups and two dimethylamine groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 4-bromobenzaldehyde with a suitable diamine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives. Substitution reactions can result in a variety of functionalized compounds.
Applications De Recherche Scientifique
(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine
- (1R,2R)-1,2-Bis(4-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine
- (1R,2R)-1,2-Bis(4-methylphenyl)-N1,N2-dimethylethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications and industrial processes.
Propriétés
Formule moléculaire |
C16H18Br2N2 |
|---|---|
Poids moléculaire |
398.13 g/mol |
Nom IUPAC |
1,2-bis(4-bromophenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H18Br2N2/c1-19-15(11-3-7-13(17)8-4-11)16(20-2)12-5-9-14(18)10-6-12/h3-10,15-16,19-20H,1-2H3 |
Clé InChI |
WVRUGMYZGAOFJU-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=CC=C(C=C1)Br)C(C2=CC=C(C=C2)Br)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


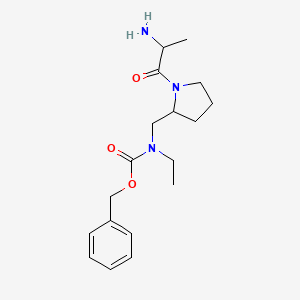
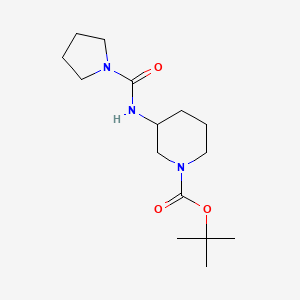
![2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14787278.png)
![Ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate](/img/structure/B14787282.png)
![(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B14787284.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14787292.png)
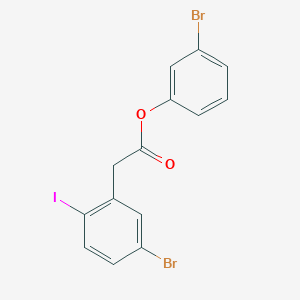


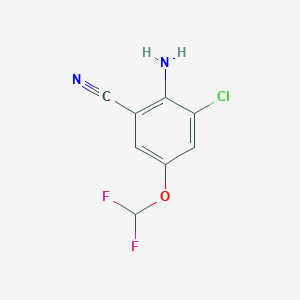
![2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787352.png)
![Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate](/img/structure/B14787353.png)
![(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14787357.png)
